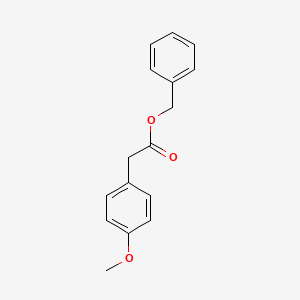

Benzyl (4-methoxyphenyl)acetate

CAS No.: 74587-15-8

Cat. No.: VC20170694

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74587-15-8 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | benzyl 2-(4-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C16H16O3/c1-18-15-9-7-13(8-10-15)11-16(17)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |

| Standard InChI Key | MCJLGGZHLZDDGT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Benzyl (4-methoxyphenyl)acetate belongs to the class of aromatic esters, characterized by a benzyl group linked to an acetate esterified with a 4-methoxyphenyl group. Its IUPAC name is benzyl 2-(4-methoxyphenyl)acetate, and its structure features:

-

A methoxy group (-OCH₃) at the para position of the phenyl ring.

-

An acetyloxybenzyl group forming the ester linkage.

The compound’s structural rigidity and electronic properties arise from the conjugation between the methoxy group and the aromatic system, which influences its reactivity in synthetic applications .

Synthesis and Manufacturing Processes

Conventional Esterification Methods

Benzyl (4-methoxyphenyl)acetate is typically synthesized via acid-catalyzed esterification of 4-methoxyphenylacetic acid with benzyl alcohol. The reaction employs p-toluenesulfonic acid (PTSA) as a catalyst in toluene, with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium toward ester formation . The general reaction scheme is:

This method yields the ester in >85% purity, with residual reactants removed via aqueous washes and vacuum distillation .

Advanced Catalytic Approaches

Recent patents describe palladium-catalyzed hydrogenolysis for debenzylation steps in related compounds, suggesting potential adaptations for scalable production . For instance, hydrogenation of intermediates using 10% Pd/C under mild conditions (35–40°C, H₂ atmosphere) ensures high selectivity without over-reduction of the aromatic rings .

Table 1: Optimization Parameters for Ester Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 wt% PTSA | Maximizes rate |

| Temperature | 110–120°C | Prevents decomposition |

| Reaction Time | 10–12 hours | Completes conversion |

| Solvent | Toluene | Azeotropic water removal |

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Key absorption bands include 1730 cm⁻¹ (ester C=O stretch), 1610 cm⁻¹ (aromatic C=C), and 2835 cm⁻¹ (OCH₃ symmetric stretch) .

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.85 (d, 2H, aromatic), 6.70 (d, 2H, aromatic), 5.10 (s, 2H, CH₂O), 3.75 (s, 3H, OCH₃), 3.55 (s, 2H, CH₂CO) .

-

¹³C NMR: Peaks at 170.5 ppm (ester carbonyl), 159.2 ppm (methoxy-bearing carbon), and 128–114 ppm (aromatic carbons) .

Applications in Industrial and Pharmaceutical Contexts

Flavor and Fragrance Industry

The compound’s aromatic profile makes it a candidate for synthetic flavorants, particularly in mimicking fruity or floral notes. Its stability under storage conditions enhances its utility in perfumery.

Pharmaceutical Intermediates

Benzyl (4-methoxyphenyl)acetate serves as a precursor in synthesizing chiral amines, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, a building block for antidepressants and analgesics . The ester’s benzyl group acts as a protecting group, removable via hydrogenolysis to yield free acids or amines.

Future Research Directions

-

Green Synthesis: Exploring enzyme-catalyzed esterification (e.g., lipases) to reduce reliance on harsh acids.

-

Biodegradability Studies: Assessing environmental impact post-industrial use.

-

Structure-Activity Relationships: Modifying the methoxy or benzyl groups to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume